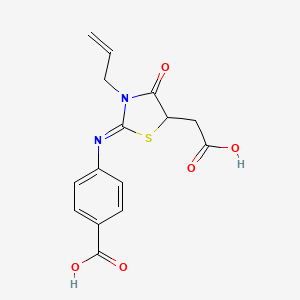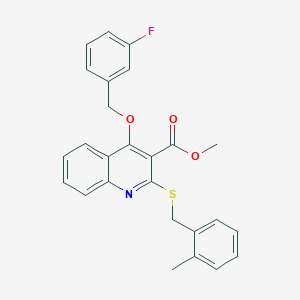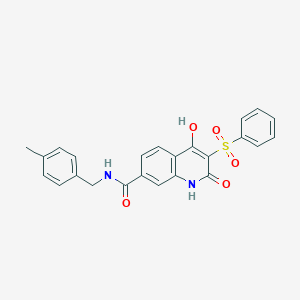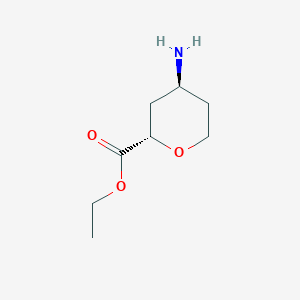
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as ATB-346 and has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
作用機序
ATB-346 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional NSAIDs, ATB-346 selectively targets COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes ATB-346 a potential alternative to traditional NSAIDs, which can cause gastrointestinal side effects.
Biochemical and Physiological Effects:
ATB-346 has been found to have several biochemical and physiological effects that make it a promising candidate for further research. In addition to its anti-inflammatory and analgesic effects, ATB-346 has been found to have antioxidant properties that make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. ATB-346 has also been found to have anti-cancer properties that make it a potential treatment for various types of cancer.
実験室実験の利点と制限
One of the main advantages of ATB-346 for lab experiments is its selective inhibition of COX-2. This makes it a potential alternative to traditional NSAIDs, which can cause gastrointestinal side effects. ATB-346 has also been found to have high solubility and stability, which makes it easy to work with in lab experiments. One of the limitations of ATB-346 for lab experiments is its relatively high cost compared to traditional NSAIDs.
将来の方向性
There are several future directions for research on ATB-346. One of the most promising directions is in the field of inflammation and pain management. Further research is needed to determine the efficacy and safety of ATB-346 as a potential alternative to traditional NSAIDs. Another future direction for research is in the field of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of ATB-346 as a treatment for these diseases. Finally, further research is needed to determine the potential of ATB-346 as a treatment for various types of cancer.
合成法
ATB-346 is synthesized by reacting 5-(carboxymethyl)-2-mercapto-1,3-thiazol-4-one with 4-chlorobenzoic acid in the presence of triethylamine. The resulting compound is then reacted with allylamine in the presence of a coupling agent to yield (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid. This synthesis method has been optimized to yield high purity and high yield of ATB-346.
科学的研究の応用
ATB-346 has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of ATB-346 is in the field of inflammation and pain management. ATB-346 has been found to have anti-inflammatory and analgesic effects that make it a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. ATB-346 has also been studied for its potential use in the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide.
特性
IUPAC Name |
4-[[5-(carboxymethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-2-7-17-13(20)11(8-12(18)19)23-15(17)16-10-5-3-9(4-6-10)14(21)22/h2-6,11H,1,7-8H2,(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDAAILNKOLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)


![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)
![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2457088.png)
![2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2457089.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2457096.png)
![1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457100.png)